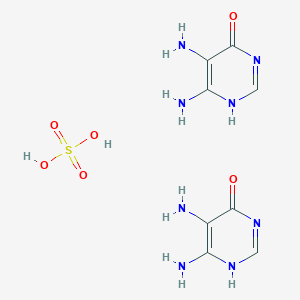

4,5-Diamino-6-hydroxypyrimidine hemisulfate

概要

説明

Vargatefは、化学名ニンテダニブで知られており、特発性肺線維症と腺癌組織型の非小細胞肺がんの治療に主に使用される経口薬です。 血管内皮成長因子受容体、血小板由来成長因子受容体、線維芽細胞成長因子受容体の3つの主要な受容体を標的とするトリプルアンジオキナーゼ阻害剤であり、血管新生と腫瘍増殖に関与しています .

2. 製法

合成経路と反応条件: ニンテダニブの合成は、市販の出発物質から始まり、複数のステップを伴います。重要なステップには、インドールコアの形成、続いて目的の構造を得るためのさまざまな置換基の導入が含まれます。反応条件は、通常、有機溶媒、触媒、および特定の温度制御を使用することを含み、目的の化学変換を確実にします。

工業生産方法: ニンテダニブの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、高効率リアクター、連続フロープロセス、および厳格な品質管理措置の使用が含まれ、最終製品の純度と一貫性を確保します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of nintedanib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole core, followed by the introduction of various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of nintedanib follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

反応の種類: ニンテダニブは、次のようなさまざまな化学反応を起こします。

還元: 通常、還元剤を使用して、酸素原子を除去するか、水素原子を付加します。

置換: 通常、求核剤または求電子剤を使用して、1つの官能基を別の官能基と置き換えます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

求核剤/求電子剤: ハロゲン化物、アミン、アルコール。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化された化合物が生成される場合があります .

4. 科学研究への応用

ニンテダニブは、次のような幅広い科学研究への応用があります。

化学: キナーゼ阻害と血管新生の研究におけるモデル化合物として使用されています。

生物学: 細胞シグナル伝達経路と遺伝子発現への影響について調査されています。

医学: 特発性肺線維症と非小細胞肺がんの治療に主に使用されています。また、他の線維症疾患やがんについても検討されています。

科学的研究の応用

Medicinal Chemistry

DAPI serves as an important intermediate in the synthesis of antiviral drugs. It is particularly relevant in the production of acyclovir and other related compounds used to treat viral infections. Acyclovir is a well-known antiviral medication effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.

Case Study: Acyclovir Synthesis

- Process : The synthesis of acyclovir involves the transformation of DAPI into various derivatives that exhibit antiviral activity.

- Outcome : Acyclovir has been shown to significantly reduce the severity and duration of herpes outbreaks, demonstrating the practical importance of DAPI in drug formulation.

Research Applications

DAPI is widely utilized in biochemical research for studying cellular processes. Its role as a model compound allows researchers to investigate kinase inhibition and angiogenesis.

Key Research Areas :

- Kinase Inhibition : DAPI is used to analyze the inhibition of specific kinases involved in cancer progression. This application is crucial for developing targeted cancer therapies.

- Angiogenesis Studies : The compound helps in understanding the mechanisms of blood vessel formation, which is vital for cancer growth and metastasis.

Biological Applications

In biological research, DAPI is employed for its fluorescent properties, making it useful for staining DNA in cell imaging studies.

Fluorescent Staining :

- Application : DAPI binds strongly to adenine-thymine rich regions of DNA, allowing for visualization under UV light.

- Impact : This technique aids in cell cycle analysis and apoptosis studies, providing insights into cellular health and disease states.

Environmental and Safety Considerations

While DAPI has extensive applications, its safety profile is also a consideration. Studies indicate that it does not produce toxic effects at typical exposure levels, making it relatively safe for laboratory use.

| Property | Value |

|---|---|

| Solubility | Poorly soluble |

| Toxicity | Low toxicity |

| Recommended Exposure Limits | Varies by jurisdiction |

作用機序

ニンテダニブは、血管内皮成長因子受容体、血小板由来成長因子受容体、線維芽細胞成長因子受容体のキナーゼ活性を選択的に結合して阻害することによって効果を発揮します。この阻害は、内皮細胞のアポトーシス誘導、腫瘍血管の減少、および腫瘍細胞の増殖と移動の阻害につながります。 関与する分子標的と経路には、腫瘍増殖と転移に不可欠な血管新生シグナル伝達経路の阻害が含まれます .

類似化合物:

ピルフェニドン: 特発性肺線維症の治療に使用される別の抗線維症薬です。

レンバチニブ: さまざまながんの治療に使用されるマルチターゲットチロシンキナーゼ阻害剤です。

比較: ニンテダニブは、3つの主要な受容体を同時に標的とするトリプルアンジオキナーゼ阻害において独特です。この広域スペクトル阻害は、主に線維症経路を標的とするピルフェニドンや、異なるキナーゼ阻害プロファイルを持つレンバチニブなどの他の化合物とは異なります。 ニンテダニブは、血管新生と腫瘍増殖に関与する複数の経路を阻害する能力により、汎用性が高く強力な治療薬となっています .

類似化合物との比較

Pirfenidone: Another antifibrotic agent used in the treatment of idiopathic pulmonary fibrosis.

Lenvatinib: A multitargeted tyrosine kinase inhibitor used in the treatment of various cancers.

Comparison: Nintedanib is unique in its triple angiokinase inhibition, targeting three key receptors simultaneously. This broad-spectrum inhibition differentiates it from other compounds like pirfenidone, which primarily targets fibrotic pathways, and lenvatinib, which has a different kinase inhibition profile. Nintedanib’s ability to inhibit multiple pathways involved in angiogenesis and tumor growth makes it a versatile and potent therapeutic agent .

生物活性

4,5-Diamino-6-hydroxypyrimidine hemisulfate (DAHP) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of DAHP's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of this compound

DAHP is a pyrimidine derivative characterized by two amino groups and a hydroxyl group on its structure, which allows it to participate in various biochemical interactions. The compound has been studied for its role in cellular signaling pathways and its potential as an inhibitor of certain enzymes involved in critical metabolic processes.

The biological activity of DAHP primarily stems from its ability to interact with specific molecular targets within cells. The presence of amino and hydroxyl groups enables DAHP to form hydrogen bonds with biomolecules, influencing various biochemical pathways. Notably, it has been investigated for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.

Biological Activities

- Antimicrobial Activity : DAHP has shown promising results against various microorganisms. Its structural similarity to folate analogs allows it to inhibit the growth of certain bacteria and fungi by disrupting folate metabolism.

- Anticancer Properties : Research indicates that DAHP may inhibit tumor growth by targeting angiogenesis pathways. It has been evaluated for its ability to block vascular endothelial growth factor (VEGF) signaling, which is vital for tumor vascularization.

- Neuroprotective Effects : Studies have suggested that DAHP may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Inhibits angiogenesis via VEGF signaling | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Table 2: In Vitro Studies on Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 15 μg/mL | |

| Staphylococcus aureus | 10 μg/mL | |

| Candida albicans | 20 μg/mL |

Case Studies

Case Study 1: Anticancer Mechanism

A study explored the effects of DAHP on human cancer cell lines, demonstrating that treatment with DAHP resulted in decreased cell viability and induced apoptosis through the inhibition of VEGF signaling pathways. This suggests a potential role for DAHP as an anti-cancer agent targeting angiogenesis.

Case Study 2: Neuroprotection

In a model of Parkinson's disease, DAHP was administered to assess its neuroprotective properties. Results indicated that DAHP reduced neuronal cell death and improved motor function in treated animals compared to controls, highlighting its potential application in neurodegenerative disorders.

特性

IUPAC Name |

4,5-diamino-1H-pyrimidin-6-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6N4O.H2O4S/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h2*1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJZVGHPJPXEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)N)N.C1=NC(=C(C(=O)N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585123 | |

| Record name | Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-18-6 | |

| Record name | Sulfuric acid--5,6-diaminopyrimidin-4(1H)-one (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。